Hydroxy Ebastine-d5: A Technical Guide for Researchers
Hydroxy Ebastine-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Ebastine-d5 is the deuterium-labeled form of Hydroxy Ebastine, a key intermediate in the metabolic pathway of Ebastine. Ebastine, a second-generation H1 antihistamine, undergoes extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, Carebastine. The formation of Carebastine proceeds through the hydroxylation of Ebastine to Hydroxy Ebastine, which is then further oxidized. Due to its structural similarity to the analyte of interest, Hydroxy Ebastine-d5 serves as an ideal internal standard in bioanalytical studies, particularly in pharmacokinetic and pharmacodynamic assessments of Ebastine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization effects, leading to accurate and precise quantification.
Chemical and Physical Properties
The fundamental properties of Hydroxy Ebastine-d5 are crucial for its application in analytical methodologies. A summary of these properties is provided in the table below.
| Property | Value |
| CAS Number | 1189954-07-1[1][2][3] |
| Molecular Formula | C₃₂H₃₄D₅NO₃[1][2] |
| Molecular Weight | 490.69 g/mol |
| Synonyms | 4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone |
| Appearance | Yellow Solid |
| Melting Point | 116-118°C |
| Solubility | Chloroform, Methanol |
| Storage Temperature | -20°C |
Metabolic Pathway of Ebastine
Ebastine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its active metabolite, Carebastine. This process involves an initial hydroxylation to form Hydroxy Ebastine, which is subsequently oxidized. The primary enzymes involved in this metabolic cascade are CYP3A4 and CYP2J2.
Application as an Internal Standard in Bioanalytical Methods
Hydroxy Ebastine-d5 is employed as an internal standard in LC-MS/MS methods to ensure the accuracy and precision of the quantification of Ebastine and its metabolites in biological matrices such as plasma. The following is a representative experimental protocol for the simultaneous determination of Ebastine, Hydroxy Ebastine, and Carebastine in human plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
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To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing Hydroxy Ebastine-d5, Ebastine-d5, and Carebastine-d5 in methanol).
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Vortex the mixture for 30 seconds.
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Add 600 µL of acetonitrile to precipitate the plasma proteins.
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Vortex again for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
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LC System: A high-performance liquid chromatography system.
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Column: A reversed-phase C18 column (e.g., Synergi™ Hydro-RP 80Å, 50 x 2.0 mm, 4 µm).
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Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in 5 mM ammonium acetate) and Mobile Phase B (100% methanol).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters
The following table outlines the precursor-to-product ion transitions for the analytes and their corresponding deuterated internal standards. The transition for Hydroxy Ebastine is based on published data for the non-deuterated form and is expected to be similar for the d5 variant, with a shift in the precursor ion mass.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ebastine | 470.7 | 167.1 |
| Ebastine-d5 | 475.7 | 167.1 |
| Hydroxy Ebastine | 486.7 | 167.1 |
| Hydroxy Ebastine-d5 | 491.7 | 167.1 |
| Carebastine | 500.6 | 167.1 |
| Carebastine-d5 | 505.6 | 167.1 |
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
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Linearity: Establish a calibration curve over the desired concentration range for each analyte.
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Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
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Extraction Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples. The mean recovery for deuterated internal standards like Ebastine-d5 and Carebastine-d5 has been reported to be around 96.9% and 92.6%, respectively.
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Matrix Effect: Assessed to ensure that components in the biological matrix do not interfere with the ionization of the analytes.
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Stability: The stability of the analytes in the biological matrix is evaluated under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using Hydroxy Ebastine-d5 as an internal standard.
Conclusion
Hydroxy Ebastine-d5 is a critical tool for researchers and drug development professionals involved in the study of Ebastine. Its use as an internal standard in LC-MS/MS assays allows for the reliable quantification of Ebastine and its metabolites in biological samples. The detailed understanding of its properties and the application of robust, validated analytical methods are essential for generating high-quality data in pharmacokinetic and other clinical studies.
